molecular formula C6H9N3O B1520442 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine CAS No. 1219827-75-4

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine

Cat. No. B1520442
M. Wt: 139.16 g/mol
InChI Key: FCBUPIUJNJNYPK-UHFFFAOYSA-N
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Description

“5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the use of a solution of a precursor molecule in a suitable solvent, to which other reagents are added . The exact method can vary depending on the specific molecules involved .


Molecular Structure Analysis

The molecular structure of “5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine” includes a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . The molecular formula is C6H9N3O .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives can be complex and varied, depending on the specific molecules involved . They can involve various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .

Scientific Research Applications

1,3,4-oxadiazoles are an important class of heterocyclic compounds . They have a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . These compounds have been widely studied due to their broad range of chemical and biological properties .

  • Pharmaceuticals and Medicinal Chemistry

    • 1,3,4-oxadiazoles have become important synthons in the development of new drugs .
    • The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
    • There are commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy .
  • Cancer Treatment

    • The 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment .
    • In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells .
    • These compounds selectively interact with nucleic acids, enzymes, and globular proteins .
    • A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .

Future Directions

The future directions for research on “5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine” and similar compounds could include further exploration of their biological activities and potential applications in medicine . This could involve the development of new drugs based on these compounds .

properties

IUPAC Name

5-but-3-enyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-3-4-5-8-9-6(7)10-5/h2H,1,3-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBUPIUJNJNYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677743
Record name 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine

CAS RN

1219827-75-4
Record name 5-(3-Buten-1-yl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219827-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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